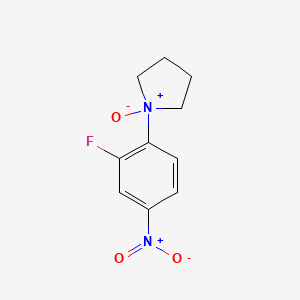

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide is a chemical compound with the molecular formula C10H11FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both fluorine and nitro functional groups on the phenyl ring

Preparation Methods

The synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and pyrrolidine.

Reaction Conditions: The reaction involves the nucleophilic substitution of the amino group in 2-fluoro-4-nitroaniline with pyrrolidine under basic conditions. This can be achieved using a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: The resulting 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is then oxidized to form the 1-oxide derivative. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Chemical Reactions Analysis

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate.

Oxidation: The pyrrolidine ring can undergo further oxidation to form N-oxides or other oxidized derivatives using oxidizing agents like m-CPBA.

The major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxidized products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives, including 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide, as anticancer agents. For instance, compounds derived from pyrrolidine scaffolds have been evaluated for their ability to inhibit specific cancer cell lines. Research indicates that modifications in the substituents on the pyrrolidine ring can enhance potency against various cancer types by targeting specific molecular pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. The presence of the nitro group is known to enhance biological activity, making derivatives like this compound suitable candidates for developing new antibiotics . Studies have demonstrated that such compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic processes.

Inhibition of Enzymatic Activity

Pyrrolidine derivatives have been investigated for their role as enzyme inhibitors. For example, research has shown that certain analogs can effectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes . The introduction of specific substituents on the pyrrolidine ring can modulate the binding affinity and selectivity towards these enzymes.

Neurological Applications

The potential neuroprotective effects of pyrrolidine derivatives have also been explored. Compounds similar to this compound have been studied for their ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems . This highlights their promise in treating conditions such as Alzheimer's disease and other cognitive disorders.

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and selectivity. The pyrrolidine ring provides structural rigidity and can interact with hydrophobic pockets in proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide can be compared with other similar compounds, such as:

1-(4-Fluoro-2-nitrophenyl)pyrrolidine: Similar structure but with different substitution pattern on the phenyl ring.

1-(4-Chloro-2-nitrophenyl)pyrrolidine: Chlorine atom instead of fluorine, affecting its reactivity and biological activity.

1-(2,4-Dinitrophenyl)pyrrolidine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Fluoro-4-nitrophenyl)pyrrolidine 1-oxide, with the CAS number 922142-64-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and therapeutic potential through a comprehensive review of available literature.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl moiety. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrrolidine rings are versatile scaffolds in drug discovery. They have been associated with various pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.

This compound is believed to exert its effects through several mechanisms:

- Inhibition of Inflammatory Pathways : Similar compounds have been shown to modulate Toll-like receptor (TLR) signaling pathways, which play critical roles in the immune response. For instance, derivatives like 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine have demonstrated the ability to suppress NF-κB activation, thereby reducing inflammatory gene expression .

- Anticancer Activity : The presence of nitro groups in related compounds has been linked to enhanced cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis via pathways such as p53 activation and caspase cleavage .

Table 1: Summary of Biological Activities

Research Findings

Recent studies highlight the potential of this compound in various therapeutic contexts:

- Anti-inflammatory Effects : Research indicates that similar compounds can reduce inflammation by acting on TLR pathways, suggesting that this compound may also possess anti-inflammatory properties .

- Anticancer Properties : The cytotoxic effects observed in related pyrrolidine compounds suggest that this compound could be effective against various cancer cell lines. Further studies are needed to evaluate its IC50 values and mechanisms of action in specific cancer types .

- Structure-Activity Relationship (SAR) : The incorporation of electron-withdrawing groups like nitro and fluoro enhances the biological activity of pyrrolidine derivatives. Understanding these relationships is crucial for optimizing the compound's efficacy .

Properties

CAS No. |

922142-64-1 |

|---|---|

Molecular Formula |

C10H11FN2O3 |

Molecular Weight |

226.20 g/mol |

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)-1-oxidopyrrolidin-1-ium |

InChI |

InChI=1S/C10H11FN2O3/c11-9-7-8(12(14)15)3-4-10(9)13(16)5-1-2-6-13/h3-4,7H,1-2,5-6H2 |

InChI Key |

XHCNIBIAFYMZHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])F)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.